1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and substituted at the 1'-position with a 2-chloro-6-fluorobenzoyl group. These compounds are known to induce apoptosis and disrupt cell cycle progression in cancer cells, as evidenced by their activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines . The 2-chloro-6-fluorobenzoyl substituent in this compound likely enhances target binding through electron-withdrawing effects and hydrophobic interactions, though its exact mechanism requires further elucidation.
Properties
IUPAC Name |
1'-(2-chloro-6-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO3/c21-14-5-3-6-15(22)18(14)19(25)23-10-8-20(9-11-23)12-16(24)13-4-1-2-7-17(13)26-20/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUIMYTRZIOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step synthetic routes. One common method includes the spirocyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of spiro[chroman-2,4'-piperidine]-4(3H)-one derivatives in cancer therapy. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
Inhibition of Aldose Reductase
Another notable application is the compound's role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications and inflammatory diseases. Inhibition of this enzyme has been associated with reduced inflammatory responses in various pathological models . This positions the compound as a candidate for therapeutic development in diabetes management.
Structure-Activity Relationship (SAR)
The structural characteristics of 1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one are crucial for its biological activity. The presence of the chloro and fluorine substituents on the benzoyl moiety enhances lipophilicity and may improve binding affinity to biological targets .
Synthesis Approaches
Synthesis of this compound involves multi-step reactions that typically include cyclization processes to form the spirocyclic framework. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making these compounds more accessible for research and development .
Case Studies
- Antiproliferative Studies : A study conducted on various derivatives of spiro[chroman-2,4'-piperidine]-4(3H)-one demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
- Diabetes Research : Research focusing on aldose reductase inhibition revealed that derivatives of this compound could significantly ameliorate hyperglycemia-induced complications in diabetic models, showcasing their potential as anti-diabetic agents .
- Inflammation Models : In vivo studies indicated that compounds similar to 1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one could effectively reduce inflammatory markers in animal models, supporting their application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1’-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups Enhance Potency : Sulfonyl (Compound 16, 106) and halogenated aryl groups (target compound) correlate with lower IC50 values, likely due to improved target engagement .
Bulky Substituents Reduce Activity : Trimethoxyphenyl (Compound 15) decreases potency, suggesting steric hindrance or unfavorable pharmacokinetics .
Selectivity vs. Potency Trade-off : The Jaspine derivative (Compound 40) exemplifies that moderate activity can coexist with high selectivity, a critical consideration for therapeutic windows .
Mechanistic Insights
- Apoptosis Induction : Compound 16 increased sub-G1 (apoptotic) and G2-M (cell cycle arrest) populations in MCF-7 cells, a hallmark of pro-apoptotic agents . The target compound’s chloro-fluoro substitution may amplify this effect by modulating caspase activation or Bcl-2 family proteins.
Biological Activity
1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 359.8 g/mol
- IUPAC Name : 1'-(2-chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
The compound features a spirocyclic structure that integrates a chroman and piperidine moiety, which is believed to contribute to its diverse biological activities.
Antiparasitic Activity
Research indicates that derivatives of chroman compounds exhibit potent antiparasitic properties. For instance, studies on related chroman-4-one analogues have shown significant inhibitory effects against Trypanosoma brucei and Leishmania major, suggesting that 1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one may share similar activity profiles due to structural similarities with effective antiparasitic agents .
Antioxidant Properties
Compounds with chroman structures are known for their free radical scavenging abilities. The spiro compound has been evaluated for its capacity to neutralize free radicals, which is crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that it possesses a notable antioxidant activity, comparable to established antioxidants in the field .
Cytotoxicity and Selectivity
The cytotoxic profile of 1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one has been assessed in various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index. The selectivity index reported was greater than 7, which is promising for further development as an anticancer agent .
Study 1: Synthesis and Evaluation
A study focused on synthesizing several chroman derivatives, including the target compound, evaluated their biological activities against various parasitic infections. The results indicated that the synthesized compounds had IC values ranging from 1.72 to 4.43 µM/mL against targeted parasites, showcasing their potential as therapeutic agents .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzoyl moiety significantly influenced the biological activity of chroman derivatives. Substituents such as chloro and fluoro groups enhanced binding affinity to target enzymes involved in parasitic metabolism, thereby increasing potency against parasites .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling reactions between a chroman-4-one precursor and a substituted benzoyl chloride. Key steps include:
- Precursor Activation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .
- Catalysis : Triethylamine (TEA) or DMAP as catalysts to enhance nucleophilic acyl substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the spirocyclic product .
- Optimization : Adjusting temperature (60–80°C) and reaction time (5–24 hrs) improves yield. Monitoring via TLC ensures reaction completion .
Q. How is the compound characterized structurally, and which analytical techniques are most reliable for confirming purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies spiro junction protons (δ 3.5–4.5 ppm) and aromatic substituents. IR confirms carbonyl (C=O, ~1700 cm⁻¹) and amide bonds .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]+ at m/z 385.1) .
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity .
Q. What preliminary biological assays are used to screen for anticancer activity, and how are IC50 values determined?
- Methodological Answer :
- Cell Lines : MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cells are standard models .
- MTT Assay : Cells treated with compound (0.1–100 µM) for 48–72 hrs. Absorbance (570 nm) measures mitochondrial activity. IC50 calculated via nonlinear regression (GraphPad Prism) .
- Controls : DMSO (vehicle) and cisplatin (positive control) ensure assay validity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoyl group) influence cytotoxicity and selectivity in spiro[chroman-2,4'-piperidin]-4-one derivatives?
- Methodological Answer :
- SAR Insights :
- Electron-Withdrawing Groups : 2-Chloro-6-fluoro substitution enhances cytotoxicity (e.g., IC50 = 0.31–5.62 µM for sulfonyl derivatives) by improving target binding .
- Bulky Substituents : Trimethoxyphenyl groups reduce activity (IC50 = 18.77–47.05 µM) due to steric hindrance .
- Selectivity : Compare IC50 values in cancer vs. non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Q. How can conflicting cytotoxicity data across studies be resolved, particularly regarding substituent effects?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell density, serum concentration) to minimize inter-lab discrepancies .
- Orthogonal Assays : Validate results with Annexin V/PI apoptosis assays or caspase-3 activation studies .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like histone deacetylases (HDACs) or tubulin .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in inducing apoptosis?
- Methodological Answer :
- Flow Cytometry : Analyze cell cycle arrest (e.g., G2/M phase accumulation) and apoptosis via propidium iodide staining .
- Western Blotting : Quantify pro-apoptotic proteins (Bax, caspase-3) and anti-apoptotic markers (Bcl-2) .
- Mitochondrial Membrane Potential : JC-1 dye detects depolarization, linking cytotoxicity to intrinsic apoptotic pathways .
Q. How can researchers improve the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 6-fluorospiro derivatives) .
- Prodrug Design : Introduce ester or PEGylated groups for controlled release .
- Stability Testing : Assess degradation under physiological pH (7.4) and temperature (37°C) via LC-MS .
Q. What advanced analytical methods are used to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets (e.g., HDACs) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., acetyl-CoA carboxylase) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
